![molecular formula C7H7BO5 B3194531 (3-Carboxy-5-hydroxyphenyl)boronic acid CAS No. 851667-21-5](/img/structure/B3194531.png)
(3-Carboxy-5-hydroxyphenyl)boronic acid
Overview
Description
“(3-Carboxy-5-hydroxyphenyl)boronic acid” is a type of organoboron compound that is widely used in Suzuki-Miyaura coupling reactions . It is a relatively stable, readily prepared, and generally environmentally benign reagent . It is an off-white crystalline powder .
Synthesis Analysis
The synthesis of “(3-Carboxy-5-hydroxyphenyl)boronic acid” often involves Suzuki-Miyaura coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular formula of “(3-Carboxy-5-hydroxyphenyl)boronic acid” is C7H7BO4 . Its molecular weight is 165.94 .Chemical Reactions Analysis
“(3-Carboxy-5-hydroxyphenyl)boronic acid” is often used in Suzuki-Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis
“(3-Carboxy-5-hydroxyphenyl)boronic acid” is an off-white crystalline powder . It has a melting point of 243-247 °C . It is slightly soluble in DMSO, methanol, and water .Safety and Hazards
Future Directions
The use of boronic acids, including “(3-Carboxy-5-hydroxyphenyl)boronic acid”, is increasingly being utilized in diverse areas of research . This includes their interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications . Future research may focus on further understanding the properties and applications of these compounds .
properties
IUPAC Name |
3-borono-5-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9,12-13H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFQWXHHINIGNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)O)C(=O)O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Carboxy-5-hydroxyphenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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